molecular formula C12H16ClN3O2S B4266962 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide

2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide

Cat. No. B4266962
M. Wt: 301.79 g/mol
InChI Key: PXQQGOBHJHHGPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide, also known as CPTH, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of thiosemicarbazones and has been found to exhibit a range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.

Mechanism of Action

2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide exerts its anti-cancer effects by inhibiting the activity of HDACs, which leads to the accumulation of acetylated histones and the activation of pro-apoptotic genes. 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has been shown to selectively inhibit HDAC8, which is overexpressed in several types of cancer, including breast, prostate, and ovarian cancer. In addition to its anti-cancer effects, 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has also been found to exhibit anti-inflammatory and anti-viral effects by modulating the activity of various signaling pathways.
Biochemical and Physiological Effects:
2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has been found to exhibit a range of biochemical and physiological effects, including inhibition of cell proliferation, induction of cell cycle arrest and apoptosis, modulation of gene expression, and inhibition of inflammation and viral replication. 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has been shown to selectively target cancer cells while sparing normal cells, making it a promising anti-cancer agent with minimal side effects.

Advantages and Limitations for Lab Experiments

2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has several advantages for lab experiments, including its high purity and stability, ease of synthesis, and selective inhibition of HDAC8. However, 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide also has some limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations. These limitations can be overcome by optimizing the reaction conditions and using appropriate controls in experiments.

Future Directions

There are several future directions for research on 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide, including the development of more potent and selective HDAC inhibitors, the identification of novel targets for 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide, and the evaluation of its potential therapeutic applications in other diseases, such as viral infections and inflammatory disorders. Further studies are needed to fully understand the mechanism of action of 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide and its potential for clinical use.

Scientific Research Applications

2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Several studies have reported that 2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide exhibits anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. HDAC inhibitors have been shown to induce cell cycle arrest and apoptosis in cancer cells, making them a promising class of anti-cancer agents.

properties

IUPAC Name

1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-ethylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O2S/c1-3-14-12(19)16-15-11(17)7-18-10-5-4-9(13)6-8(10)2/h4-6H,3,7H2,1-2H3,(H,15,17)(H2,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXQQGOBHJHHGPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NNC(=O)COC1=C(C=C(C=C1)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-chloro-2-methylphenoxy)acetyl]-N-ethylhydrazinecarbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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